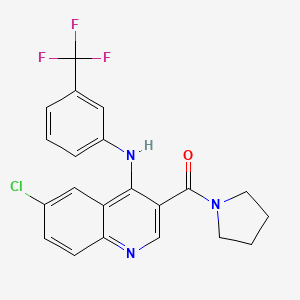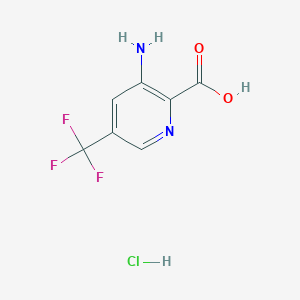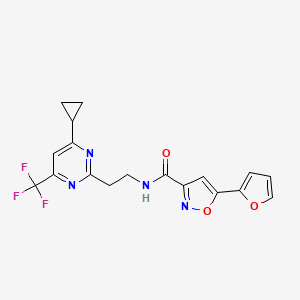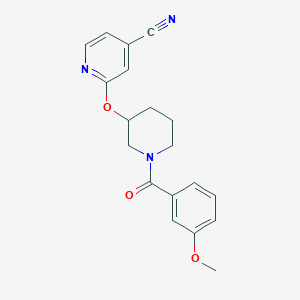
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound of interest in scientific research
准备方法
Synthetic Routes and Reaction Conditions
To synthesize (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a multi-step process is typically employed. One common approach involves the following steps:
Formation of the quinoline core: : Typically initiated by a condensation reaction between a suitable aniline derivative and a carbonyl compound in the presence of an acid catalyst.
Halogenation: : Introduction of the chlorine atom at the 6-position of the quinoline ring is achieved using a halogenating reagent such as thionyl chloride.
Amidation: : The addition of the (3-(trifluoromethyl)phenyl)amino group via nucleophilic aromatic substitution.
Coupling with pyrrolidinyl methanone: : The final step involves the coupling of the synthesized intermediate with pyrrolidin-1-ylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound typically follows the optimized synthetic route described above, albeit on a larger scale with potential modifications to improve yield, reduce costs, and ensure safety. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: : Reduction reactions might involve agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: : Halogenated quinolines, such as this compound, are prone to nucleophilic substitution reactions, particularly at the halogen site.
Hydrolysis: : Certain conditions might lead to the hydrolysis of the methanone moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Sodium hydride, potassium carbonate
Hydrolysis: : Acidic or basic conditions
Major Products
Oxidation: : Formation of quinoline N-oxides
Reduction: : Reduced amine derivatives
Substitution: : Quinolines with substituted amino groups
科学研究应用
This compound has broad applications across various domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its therapeutic potential, particularly in anti-inflammatory and anti-cancer studies.
Industry: : Potential use in the development of new materials with specific physicochemical properties.
作用机制
The specific mechanism of action for (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-cancer properties might stem from inhibiting key enzymes in the cell proliferation pathway, leading to apoptosis of cancer cells.
相似化合物的比较
Compared to similar quinoline derivatives:
Structure: : The addition of the trifluoromethyl and pyrrolidinyl groups enhances its chemical stability and biological activity.
Activity: : Exhibits superior inhibition properties against certain enzymes compared to other quinoline derivatives.
Similar Compounds
Quinoline derivatives without halogenation
Derivatives with different substituents like methyl or nitro groups at the same positions
属性
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSBKUGILDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2762507.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2762511.png)
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2762522.png)
![N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamide](/img/structure/B2762525.png)

